D-Mannose

Descripción general

Descripción

La D-manosa es un monosacárido natural, que es un azúcar simple relacionado con la glucosa. Se encuentra en varias frutas como arándanos, manzanas y duraznos, así como en ciertas plantas y árboles . La D-manosa es conocida por su papel en la salud del tracto urinario, donde se comercializa comúnmente como un suplemento dietético para reducir el riesgo de infecciones del tracto urinario . También se sintetiza en el cuerpo a partir de la glucosa para la síntesis de glicoproteínas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La D-manosa se puede producir a partir de la D-glucosa mediante síntesis química. Este proceso generalmente implica el uso de catalizadores de molibdato en condiciones ácidas para epimerizar la glucosa en manosa . Por ejemplo, utilizando molibdato de amonio como catalizador, se puede obtener un rendimiento del 32.6% de D-manosa después de reaccionar durante aproximadamente 150 minutos a 98 °C y pH 2.0 . Otro método implica el uso de un catalizador mixto de molibdato de amonio y óxido de calcio, logrando un rendimiento del 44.8% después de 80 minutos a 150 °C y pH 3.0 .

Métodos de Producción Industrial: La producción industrial de D-manosa a menudo implica la extracción de fuentes naturales como frutas, hierbas y palma. Los principales métodos de extracción incluyen hidrólisis ácida, hidrólisis térmica e hidrólisis enzimática . Además, se han explorado los métodos de producción biológica utilizando enzimas microbianas como la D-lixosa isomerasa, la D-manosa isomerasa, la celobiosa 2-epimerasa y la D-manosa 2-epimerasa por su eficiencia y sostenibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La D-manosa experimenta varias reacciones químicas, incluidas la isomerización, la epimerización y la oxidación.

Reactivos y Condiciones Comunes:

Isomerización y Epimerización: Estas reacciones generalmente implican enzimas como la D-lixosa isomerasa y la D-manosa isomerasa, que convierten la D-glucosa o la D-fructosa en D-manosa.

Oxidación: La D-manosa se puede oxidar para producir ácido D-manónico utilizando agentes oxidantes como el ácido nítrico.

Productos Principales:

Ácido D-manónico: Producido a través de la oxidación de la D-manosa.

D-manitol: Un alcohol de azúcar derivado de la reducción de la D-manosa, comúnmente utilizado como edulcorante y en aplicaciones médicas.

Aplicaciones Científicas De Investigación

D-Mannose is a monosaccharide with several applications across the food, pharmaceutical, and research industries . It is a C-2 epimer of D-glucose and can be sourced from plants and microorganisms .

Scientific Research Applications

UTI Prevention

this compound shows promise in preventing recurrent urinary tract infections (UTIs) by preventing bacteria from adhering to the urothelium . this compound prevents FimH-mediated bacterial adhesion to the bladder wall through a competitive inhibition mechanism . In the urine, E. coli adheres to this compound due to the structural similarity between this compound and urothelial mannosylated receptors exposed by the epithelium of the urinary tract . By binding free this compound, bacteria are blocked in the urine and then eliminated .

A randomized clinical trial with 308 women showed that daily prophylaxis with 2g of this compound powder significantly reduced the risk of recurrent UTIs compared to no prophylaxis . The recurrence rate was 14.6% in the this compound group versus 60.8% in the no prophylaxis group . this compound was as effective as Nitrofurantoin, a commonly used antibiotic, in preventing recurrent UTIs, with fewer side effects reported in the this compound group .

A systematic review and meta-analysis comparing this compound with a placebo for rUTI resulted in a pooled relative risk for rUTI of 0.23 (95% CI 0.14–0.37; heterogeneity = 0%; this compound: n = 125, placebo: n = 123) . The pooled relative risk of rUTI comparing this compound with preventive antibiotics was 0.39 (95% CI 0.12–1.25; heterogeneity = 88%; this compound: n = 163, antibiotics: n = 163) .

A randomized clinical trial is underway to determine if this compound taken for 6 months reduces the proportion of women with recurrent urinary tract infections .

This compound has no bacteriostatic or bactericidal activity and does not modify the bacterial cell; thus, it does not interfere with the action of antibiotics . The dosages of this compound used in clinical practice do not affect E. coli metabolism and growth and do not modify bacterial adhesiveness, indicating that long-term use of this compound is safe .

Other Applications

this compound is an important component of polysaccharides and glycoproteins . It has been widely used in the food, pharmaceutical, and poultry industries as a dietary supplement, a starting material for synthesizing drugs, and to block colonization in animal feeds . this compound is a glyconutrient with high research value in basic science because of its structure and function .

This compound characteristics

Mecanismo De Acción

La D-manosa ejerce sus efectos principalmente a través de la inhibición competitiva. Cuando se excreta en la orina, la D-manosa se une a las estructuras de adhesina FimH en la superficie de Escherichia coli, evitando que las bacterias se adhieran a las células del urotelio en el tracto urinario . Este mecanismo ayuda a reducir el riesgo de infecciones del tracto urinario al facilitar la expulsión de bacterias a través de la orina .

Comparación Con Compuestos Similares

La D-manosa a menudo se compara con otros monosacáridos como la D-glucosa, la D-fructosa y la D-galactosa.

Compuestos Similares:

D-glucosa: Un monosacárido común utilizado principalmente para la producción de energía en el cuerpo.

D-fructosa: Otro azúcar simple que se encuentra en muchas frutas, conocido por su dulzura.

D-galactosa: Un monosacárido que se combina con la glucosa para formar lactosa, el azúcar que se encuentra en la leche.

Singularidad de la D-Manosa:

- A diferencia de la D-glucosa y la D-fructosa, la D-manosa no es metabolizada por el cuerpo, sino que se excreta en la orina, donde puede ejercer sus efectos antiadherentes contra las bacterias .

- La D-manosa tiene aplicaciones específicas en la salud del tracto urinario, que no son compartidas por otros monosacáridos similares .

En conclusión, la D-manosa es un compuesto versátil con aplicaciones significativas en varios campos. Sus propiedades únicas y mecanismos de acción la convierten en una sustancia valiosa tanto para la investigación científica como para las aplicaciones prácticas.

Actividad Biológica

D-Mannose is a naturally occurring monosaccharide closely related to glucose, primarily known for its role in preventing urinary tract infections (UTIs) and its potential therapeutic applications in various biological processes. This article explores the biological activity of this compound, supported by recent research findings, clinical studies, and data tables summarizing key results.

Overview of this compound

This compound is an epimer of glucose at the C-2 position and is found in nature as a component of mannan polysaccharides. It has garnered attention for its low-caloric value and non-toxic properties, making it suitable for use in food, medicine, and cosmetics. Its physiological benefits include:

- Prevention of UTIs : this compound inhibits bacterial adhesion to the urinary tract.

- Immunomodulation : It may enhance immune responses and reduce inflammation.

- Metabolic Regulation : this compound can influence glucose metabolism and may be beneficial in conditions like diabetes.

The primary mechanism by which this compound exerts its effects is through competitive inhibition of bacterial adhesion. It binds to the fimbriae of uropathogenic Escherichia coli (UPEC), preventing these bacteria from adhering to the urothelium and thus reducing the incidence of UTIs . Additionally, recent studies indicate that this compound can modulate metabolic pathways by competing with glucose for transporters, potentially leading to altered cellular responses during infections .

Efficacy in Preventing UTIs

A systematic review and meta-analysis evaluated the effectiveness of this compound in preventing recurrent UTIs compared to placebo and antibiotics. Key findings included:

- Relative Risk Reduction : The pooled relative risk of UTI recurrence with this compound compared to placebo was 0.23 (95% CI: 0.14-0.37), indicating a significant protective effect .

- Comparison with Antibiotics : The relative risk when comparing this compound to antibiotics was 0.39 (95% CI: 0.12-1.25), suggesting comparable efficacy with fewer side effects .

Case Studies

- Domenici et al. Study :

- MERIT Study :

Data Summary

The following table summarizes key clinical findings regarding the efficacy of this compound:

| Study | Population | Intervention | Outcome Measure | Results |

|---|---|---|---|---|

| Domenici et al. | 43 women with UTI | 1.5 g this compound | Symptom resolution after 3 days | 85.7% healed |

| Systematic Review | Adult women | This compound vs placebo | UTI recurrence rate | RR 0.23 (95% CI: 0.14-0.37) |

| MERIT Study | 508 women | Daily this compound vs placebo | Medical attendances due to UTI symptoms | Ongoing study |

Safety and Side Effects

This compound is generally well-tolerated with minimal side effects reported, primarily gastrointestinal issues such as diarrhea occurring in a small percentage of users . This safety profile makes it an attractive alternative to traditional antibiotic prophylaxis.

Propiedades

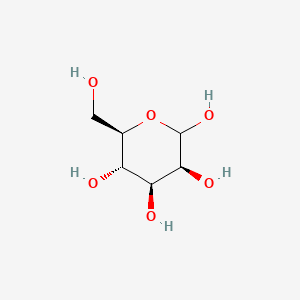

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QTVWNMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337491 | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-26-7, 31103-86-3, 3458-28-4 | |

| Record name | D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-mannopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.